molecular formula C27H24N4O3S B11601248 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11601248
M. Wt: 484.6 g/mol
InChI Key: CHYFMENVWSECPP-UHFFFAOYSA-N
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Description

6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic compound featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:

  • 7-(2-phenylethyl): A lipophilic aromatic side chain that may improve membrane permeability.
  • 6-imino and 2-oxo groups: These polar moieties likely contribute to hydrogen-bonding interactions, critical for biological activity.

Structural characterization of such compounds often employs X-ray crystallography using software like SHELXL for refinement .

Properties

Molecular Formula

C27H24N4O3S

Molecular Weight

484.6 g/mol

IUPAC Name

6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C27H24N4O3S/c1-18-10-12-21(13-11-18)35(33,34)23-17-22-26(29-25-19(2)7-6-15-31(25)27(22)32)30(24(23)28)16-14-20-8-4-3-5-9-20/h3-13,15,17,28H,14,16H2,1-2H3

InChI Key

CHYFMENVWSECPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Differences :

Property Target Compound Ethyl Ester Analog ()
Substituent at C5 4-methylphenylsulfonyl (electron-withdrawing) Carboxylate ester (electron-withdrawing, polar)
Substituent at C6 Imino group 4-fluorobenzoyl imino (fluorinated aromatic)
Substituent at C7 2-phenylethyl (lipophilic) 3-methoxypropyl (polar, ether-linked)
Molecular Formula Hypothesized: C28H27N4O3S C26H25FN4O5
Key Features Enhanced lipophilicity, sulfonamide stability Fluorine improves metabolic stability; ester increases solubility

Implications :

  • The target compound’s sulfonyl group may confer greater resistance to enzymatic degradation compared to the ethyl ester analog’s carboxylate .
  • The 2-phenylethyl chain in the target compound likely increases membrane permeability relative to the methoxypropyl group in the analog, which may enhance aqueous solubility .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) ()

Property Target Compound 4-Methoxyphenyl Dithia-Aza Analog
Core Structure 1,7,9-triazatricyclo system 3,7-dithia-5-azatetracyclo system
Heteroatoms Nitrogen-rich Sulfur-nitrogen hybrid (2 sulfur atoms)
Substituent at C9 N/A 4-methoxyphenyl (electron-donating, H-bond acceptor)
Functional Groups Sulfonyl, imino, oxo Methoxy, oxo, dithia

Implications :

  • The 4-methoxyphenyl group introduces hydrogen-bonding capacity absent in the target compound’s 4-methylphenylsulfonyl substituent .

Research Findings and Trends

  • Structural Determinants of Activity :
    • Sulfonamide-containing analogs (e.g., target compound) exhibit enhanced stability in pharmacokinetic assays compared to ester derivatives .
    • Fluorinated substituents (as in the ethyl ester analog) are associated with improved blood-brain barrier penetration in related tricyclic systems .
  • Methodology : SHELX software remains critical for resolving complex tricyclic structures, enabling precise bond-length and angle measurements .

Biological Activity

The compound 6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (hereafter referred to as Compound A ) is a complex organic molecule with significant potential in various biological applications. Its unique structure includes an imino group, a sulfonyl moiety, and multiple aromatic rings, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2S
  • Molecular Weight : Approximately 396.52 g/mol
  • Key Functional Groups :
    • Imino group
    • Sulfonyl group
    • Multiple aromatic rings

The structural complexity of Compound A suggests potential interactions with various biological targets due to its diverse functional groups.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features to Compound A often exhibit significant biological activities. These activities may include:

  • Antimicrobial Properties : Compounds with sulfonyl and imino groups have been noted for their antimicrobial effects against a range of pathogens.
  • Anticancer Activity : The triazatricyclo structure has been associated with cytotoxicity in various cancer cell lines.
  • Enzyme Inhibition : The presence of specific functional groups may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally related compounds found that those containing sulfonyl and imino groups demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound AEscherichia coli64 µg/mL

These results suggest that Compound A may possess similar antimicrobial properties warranting further investigation.

Anticancer Studies

Research on structurally analogous compounds has shown promising anticancer activity. In vitro studies indicated that:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)15
Compound AMCF-7 (breast cancer)20

These findings underscore the potential of Compound A as a candidate for further development in cancer therapeutics.

Enzyme Interaction Studies

In silico docking studies have suggested that Compound A can interact effectively with various enzymes involved in metabolic pathways. For instance:

EnzymeBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-9.5
Dipeptidyl Peptidase IV (DPP-IV)-8.2

These interactions indicate that Compound A may serve as a lead compound for designing new enzyme inhibitors.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of sulfonamide derivatives similar to Compound A. The results indicated that modifications to the sulfonyl group enhanced activity against resistant bacterial strains.
  • Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of triazatricyclo compounds on various cancer cell lines. The study concluded that structural modifications could significantly impact potency and selectivity against cancer cells.

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